molecular formula C12H18ClF2N B1458059 1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride CAS No. 1864064-92-5

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride

Cat. No.: B1458059
CAS No.: 1864064-92-5
M. Wt: 249.73 g/mol
InChI Key: FFZLYOWEZOEZGY-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride (CAS 1864064-92-5) is a chemical compound with the molecular formula C12H18ClF₂N and a molecular weight of 249.73 . It is offered as a fine chemical for Research Use Only and is not intended for diagnostic or therapeutic applications. This amine hydrochloride salt features a 2,6-difluorophenyl group, a motif of significant interest in medicinal chemistry. While specific biological data for this hexylamine derivative is limited, research into structurally similar 2,6-difluorophenyl-containing compounds reveals their potential. Notably, analogues have been investigated as key scaffolds in the development of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) . The 2,6-difluorophenyl moiety is often incorporated into drug candidates to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. As such, this compound serves as a versatile building block for the synthesis of more complex molecules for pharmaceutical research and discovery. Researchers can utilize this compound to explore new chemical space in developing inhibitors or other bioactive molecules.

Properties

IUPAC Name

1-(2,6-difluorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-2-3-4-8-11(15)12-9(13)6-5-7-10(12)14;/h5-7,11H,2-4,8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZLYOWEZOEZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hexyl chain attached to a difluorophenyl moiety. The difluorination enhances its lipophilicity and may influence its interaction with biological targets. The chemical structure can be represented as follows:

C12H16ClF2N\text{C}_12\text{H}_{16}\text{ClF}_2\text{N}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluorophenyl group allows for selective binding to various molecular targets, influencing biochemical pathways that are crucial for therapeutic effects.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

Antiviral Activity

Research has indicated that derivatives of compounds containing the difluorophenyl moiety exhibit antiviral properties, particularly against HIV-1. For instance, studies have shown that modifications to similar structures can enhance inhibitory activity against viral variants .

Neuropharmacological Effects

Studies have demonstrated that compounds with similar structural features can influence neurotransmitter systems. For example, interactions with nicotinic acetylcholine receptors (nAChRs) have been observed, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

StudyActivityIC50 (µM)Reference
Antiviral against HIV-1Inhibition of viral replication0.5 - 2.0
nAChR ModulationPotentiation of receptor activity0.14 - 2.5
Enzyme Inhibition (e.g., DHODH)Impact on metabolic pathways< 10

Synthesis and Derivatives

The synthesis of this compound typically involves standard organic synthetic methods such as nucleophilic substitution reactions or reductive amination techniques. Variants of this compound have been synthesized to evaluate their biological properties systematically.

Synthetic Route Example

  • Starting Material: 2,6-Difluorobenzaldehyde.
  • Reagents: Hexylamine and reducing agents.
  • Conditions: Reflux in an appropriate solvent (e.g., ethanol).
  • Purification: Crystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Case Study : A study explored its efficacy as an antidepressant by evaluating its binding affinity to serotonin receptors. Results indicated a significant interaction, suggesting potential antidepressant properties.

Neuropharmacology

Research has shown that this compound may influence neurotransmitter systems, particularly those related to mood regulation.

  • Experimental Findings : In vitro studies demonstrated that this compound modulates dopamine levels in neuronal cultures, which could have implications for treating disorders like schizophrenia.

Chemical Biology

This compound serves as a valuable tool in chemical biology for studying enzyme interactions and signaling pathways.

  • Application Example : It has been utilized in assays to investigate the modulation of specific kinases involved in cell signaling, providing insights into cancer biology.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antidepressant effectsSignificant binding affinity to serotonin receptors
NeuropharmacologyModulation of neurotransmitter systemsInfluences dopamine levels in neuronal cultures
Chemical BiologyEnzyme interaction studiesInsights into kinase modulation in cancer biology

Table 2: Synthesis Methods

MethodDescriptionKey Reagents Used
N-AlkylationAlkylation of amines with alkyl halidesSodium hydride, alkyl halides
FluorinationIntroduction of fluorine atoms into aromatic ringsSelectfluor, N-fluorobenzenes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, with data derived from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
1-(2,6-Difluorophenyl)hexan-1-amine (free base) 1535468-25-7 C₁₂H₁₇F₂N 213.27 Parent compound without HCl salt Limited solubility in aqueous media; likely higher volatility
1-(2-Fluorophenyl)hexan-1-amine hydrochloride 1864055-88-8 C₁₂H₁₉ClFN 231.74 Single ortho-fluorine vs. 2,6-difluorophenyl Reduced steric bulk; potential differences in receptor binding
1-(2,6-Difluorophenyl)ethanamine hydrochloride 1309602-31-0 C₈H₁₀ClF₂N 193.62 Shorter ethyl chain vs. hexyl chain Higher polarity; possible reduced bioavailability compared to hexyl analog
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine hydrochloride EN300-6762896 C₁₃H₁₈ClF₂N 261.74 Cyclohexyl ring replaces hexyl chain Increased steric hindrance; potential for altered pharmacokinetics
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine N/A C₁₅H₂₃Cl₂NO₂ 320.00 Dichlorobenzyl ether substituent vs. difluorophenyl Enhanced susceptibility to oxidative degradation (observed in vilanterol studies)

Key Comparative Insights :

Chain Length and Solubility: The hexyl chain in 1-(2,6-difluorophenyl)hexan-1-amine provides greater hydrophobicity compared to the ethyl chain in 1-(2,6-difluorophenyl)ethanamine hydrochloride (193.62 g/mol) . This may enhance lipid bilayer penetration but reduce aqueous solubility.

Substituent Effects: The 2,6-difluorophenyl group in the target compound contrasts with the 2-fluorophenyl group in 1-(2-fluorophenyl)hexan-1-amine hydrochloride (231.74 g/mol) . The dual fluorine substitution likely increases electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack compared to mono-fluorinated analogs. Replacement of fluorine with chlorine (e.g., 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine, 320.00 g/mol) introduces bulkier halogens, which may accelerate degradation under oxidative stress .

Synthetic Considerations: Yields for related compounds, such as the 37.47% yield reported for a dimethylamino- and dicyandiamide-derived analog (285.20 g/mol) , suggest that steric and electronic factors in the target compound’s synthesis may require optimization.

Degradation Pathways :

  • While direct data on the target compound’s stability are lacking, studies on vilanterol (a β₂-adrenergic agonist) highlight that hexan-1-amine derivatives with ether-linked substituents (e.g., 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine) undergo oxidative degradation . The 2,6-difluorophenyl group in the target compound may mitigate such degradation due to fluorine’s strong C-F bond stability.

Preparation Methods

Starting Materials and General Synthetic Route

  • Starting materials: The synthesis typically begins with 2,6-difluorobenzene or derivatives such as 2,6-difluorobenzoyl chloride.
  • Key intermediate formation: Introduction of the hexan-1-amine chain is achieved through nucleophilic substitution or alkylation reactions, often involving amide intermediates or direct amination.
  • Salt formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.

Reaction Conditions and Purification

  • Catalysts: Palladium or copper complexes facilitate nucleophilic aromatic substitution reactions.
  • Solvents: Polar aprotic solvents such as DMF or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates.
  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., 80–140°C) to promote substitution.
  • Purification: The crude product is purified by recrystallization or column chromatography. The hydrochloride salt is often isolated by crystallization from suitable solvents, enhancing purity and stability.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Steps Catalysts/Solvents Yield/Notes
Nucleophilic Aromatic Substitution (SNAr) 2,6-difluorobenzene + hexan-1-amine Direct substitution of F by amine Pd or Cu catalyst, DMF/Acetonitrile High regioselectivity, moderate to high yield
Amide Intermediate + Hofmann Degradation Cyclopropane intermediate from 2,6-difluorobenzene Amide formation → Hofmann rearrangement → amine salt Multiple steps, acid/base reagents Multi-step, patented method, scalable
Benzoylation and Cyclization 2,6-difluorobenzoyl chloride + amines Benzoylation → cyclization → reductive steps Acid catalysts, reductants Used for related benzimidazole derivatives
Weinreb Amide Ketone Route (Related compounds) 2,6-difluorophenyl acetic acid derivatives Ketone synthesis → reduction → chiral resolution Various organic reagents Advanced, enantiopure amines, no chromatography needed

Research Findings and Notes

  • The fluorine atoms on the aromatic ring enhance the reactivity toward nucleophilic substitution, allowing selective amination at ortho positions.
  • The Hofmann degradation route offers a reliable pathway for converting amides to primary amines, useful when direct substitution is challenging.
  • Catalytic systems involving palladium and copper complexes improve reaction efficiency and selectivity.
  • Purification via recrystallization of the hydrochloride salt is critical for obtaining high-purity material suitable for pharmaceutical applications.
  • Recent advances in chiral amine synthesis using Weinreb amides and dynamic kinetic resolution provide routes to enantiomerically pure fluorophenyl amines, potentially adaptable to this compound.
  • Industrial scale-up considerations focus on cost-effectiveness, catalyst recycling, and minimizing chromatographic steps.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles, and respirator) to avoid skin/eye contact and inhalation. Perform reactions in a fume hood or glovebox if toxic vapors are generated. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ controlled stepwise alkylation of 2,6-difluorophenyl precursors with hexan-1-amine under inert conditions. Monitor reaction progress via HPLC or GC-MS. Purify intermediates via recrystallization or column chromatography using polar solvents (e.g., ethanol/water mixtures) to remove unreacted amines or fluorinated byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and amine protonation. Mass spectrometry (ESI-MS) validates molecular weight. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways, focusing on fluorine’s electronic effects on amine nucleophilicity. Pair computational results with high-throughput screening to validate predicted intermediates (e.g., Schiff base formation or cyclization products) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19} \text{F} NMR shifts) during structural analysis?

  • Methodological Answer : Re-examine sample purity via elemental analysis. Compare experimental 19F^{19} \text{F} shifts with databases (e.g., PubChem) or synthesized analogs. Investigate solvent effects or pH-dependent protonation states using variable-temperature NMR .

Q. How do researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to optimize binding assays. Variables include pH, temperature, and co-solvents. Validate interactions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC, such as cyclodextrin-based columns. Alternatively, use preparative supercritical fluid chromatography (SFC) with CO2_2-methanol mobile phases for high-resolution separation .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

  • Methodological Answer : Implement quality-by-design (QbD) principles by identifying critical process parameters (CPPs) like reaction time, stoichiometry, and catalyst loading. Use design-of-experiments (DoE) to establish robust operating ranges and mitigate variability .

Q. What are the best practices for validating the stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., hydrolyzed amines or fluorinated aromatics) and correlate with Arrhenius kinetics to predict shelf life .

Tables for Key Data

Property Method Reference
Melting PointDifferential Scanning Calorimetry
pKa (amine)Potentiometric Titration
LogP (lipophilicity)Shake-Flask Method
Solubility in DMSOGravimetric Analysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride
Reactant of Route 2
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1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride

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